molecular formula C25H32FN3O2 B11180931 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11180931
M. Wt: 425.5 g/mol
InChI Key: OUGCMQAAKXEPBQ-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a fluorophenyl group, a piperazine ring, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Fluorophenyl Piperazine: This step involves the reaction of 2-fluoroaniline with piperazine under specific conditions to form 2-fluorophenylpiperazine.

    Synthesis of the Tetrahydroquinoline Moiety: This involves the cyclization of appropriate precursors to form the tetrahydroquinoline structure.

    Coupling Reaction: The final step involves coupling the fluorophenylpiperazine with the tetrahydroquinoline moiety using a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and tetrahydroquinoline moieties.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Products may include quinoline derivatives and carboxylic acids.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and piperazine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity. The tetrahydroquinoline structure may also contribute to its biological activity by interacting with various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the tetrahydroquinoline structure.

    6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains the tetrahydroquinoline moiety but lacks the fluorophenyl and piperazine groups.

Uniqueness

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is unique due to the combination of its structural features, which may result in distinct biological activities and chemical properties compared to its individual components or similar compounds.

Properties

Molecular Formula

C25H32FN3O2

Molecular Weight

425.5 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone

InChI

InChI=1S/C25H32FN3O2/c1-18-16-25(2,3)29(22-10-9-19(31-4)15-20(18)22)24(30)17-27-11-13-28(14-12-27)23-8-6-5-7-21(23)26/h5-10,15,18H,11-14,16-17H2,1-4H3

InChI Key

OUGCMQAAKXEPBQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3CCN(CC3)C4=CC=CC=C4F)(C)C

Origin of Product

United States

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